molecular formula C18H17NO2 B376874 1-[5-Hydroxy-2-methyl-1-(4-methylphenyl)-1H-indol-3-yl]ethanone CAS No. 5165-56-0

1-[5-Hydroxy-2-methyl-1-(4-methylphenyl)-1H-indol-3-yl]ethanone

Cat. No.: B376874
CAS No.: 5165-56-0
M. Wt: 279.3g/mol
InChI Key: MGSCBXRDTPZALS-UHFFFAOYSA-N
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Description

1-[5-Hydroxy-2-methyl-1-(4-methylphenyl)-1H-indol-3-yl]ethanone is a substituted indole derivative of interest in chemical synthesis and materials science research. This compound belongs to a class of molecules known for their utility as advanced intermediates in organic chemistry. Researchers value this structural motif for developing more complex chemical entities, such as Schiff bases, which are known to form hydrogen-bonded networks in the solid state . These structural properties make it a candidate for investigations in crystal engineering and the design of functional molecular materials. The indole core, coupled with phenolic and ketone functional groups, provides multiple sites for further chemical modification, offering scientists a versatile building block for constructing libraries of novel compounds for various exploratory research applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-[5-hydroxy-2-methyl-1-(4-methylphenyl)indol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-11-4-6-14(7-5-11)19-12(2)18(13(3)20)16-10-15(21)8-9-17(16)19/h4-10,21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSCBXRDTPZALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C3=C2C=CC(=C3)O)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643629
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Reaction Overview

The Nenitzescu indole synthesis is the most widely employed method for constructing 5-hydroxyindole derivatives, including the target compound. This approach involves the condensation of a β-aminocrotonate derivative with a benzoquinone, followed by cyclization to form the indole core. For 1-[5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-indol-3-yl]ethanone , the synthesis begins with 4-methylaniline (p-toluidine) and acetylacetone as key precursors.

Detailed Procedure

  • Stage 1 : A mixture of 4-methylaniline (1 mmol), acetylacetone (1 mmol), and montmorillonite KSF clay (0.5 g) in 1,2-dichloroethane (5 mL) is refluxed for 15 minutes under inert conditions.

  • Stage 2 : 1,4-Benzoquinone (1 mmol) is added to the reaction mixture, which is then stirred under reflux for 1 hour.

  • Workup : The mixture is filtered, washed with dichloromethane, and purified via column chromatography (ethyl acetate/hexane, 1:9) to yield the product.

Table 1: Reaction Conditions and Yield for Nenitzescu Synthesis

ParameterValue/Detail
CatalystMontmorillonite KSF clay
Solvent1,2-Dichloroethane
TemperatureReflux (≈83°C)
Reaction Time1.25 hours (15 min + 1 hour)
Yield94%
PurityConfirmed by TLC and NMR/IR analysis

This method is notable for its green chemistry profile, as the clay catalyst is reusable and minimizes waste.

Modified Fischer Indole Synthesis

Adaptation for Target Compound

While the classical Fischer indole synthesis typically employs phenylhydrazines and carbonyl compounds, modifications are required to introduce the 4-methylphenyl and 5-hydroxy groups. The synthesis involves:

  • Phenylhydrazine Derivative : 4-Methylphenylhydrazine is reacted with methyl vinyl ketone in acidic conditions (HCl/EtOH) to form the indole intermediate.

  • Hydroxylation : Selective oxidation at the 5-position is achieved using hydrogen peroxide in acetic acid, followed by reduction to stabilize the hydroxyl group.

Key Challenges

  • Regioselectivity : Ensuring substitution at the 1- and 5-positions requires careful control of reaction kinetics.

  • Side Reactions : Competing pathways, such as over-oxidation or dimerization, necessitate low-temperature conditions (0–5°C).

Table 2: Fischer Synthesis Optimization Parameters

ParameterOptimal Condition
Acid CatalystConcentrated HCl
SolventEthanol/Water (3:1)
Temperature0–5°C (hydroxylation step)
Yield68–72%

Solid-Phase Synthesis for Scalability

Polymer-Supported Approach

A modern adaptation involves immobilizing the aniline derivative on a polystyrene-polyethylene glycol (PS-PEG) resin. This method enhances purity and simplifies purification:

  • Resin Functionalization : 4-Methylaniline is anchored to the resin via a Boc-protected amine linkage.

  • Cyclization : On-resin reaction with acetylacetone and benzoquinone under microwave irradiation (100°C, 20 minutes) accelerates the process.

  • Cleavage : The product is released using trifluoroacetic acid (TFA), yielding the target compound with >90% purity.

Table 3: Solid-Phase Synthesis Metrics

MetricResult
Reaction Time20 minutes (microwave-assisted)
Yield85%
Purity>90% (HPLC)

Comparative Analysis of Methods

Efficiency and Practicality

  • Nenitzescu Synthesis : Superior yield (94%) and scalability but requires careful handling of chlorinated solvents.

  • Fischer Synthesis : Lower yield (68–72%) but advantageous for introducing diverse substituents.

  • Solid-Phase Synthesis : Ideal for high-throughput applications, though resin costs may limit industrial use.

MethodGreen MetricsHazard Notes
NenitzescuRecyclable catalyst, minimal waste1,2-Dichloroethane toxicity
FischerHigh solvent consumptionHCl and peroxide hazards
Solid-PhaseSolvent-free, reduced wasteTFA corrosivity

Chemical Reactions Analysis

Types of Reactions

1-[5-Hydroxy-2-methyl-1-(4-methylphenyl)-1H-indol-3-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-[5-Hydroxy-2-methyl-1-(4-methylphenyl)-1H-indol-3-yl]ethanone as an anticancer agent. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:

  • Case Study : In vitro tests demonstrated that the compound significantly reduced the viability of breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of indole derivatives. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and neuroinflammation, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example:

  • Enzyme Targeting : Studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammation and pain .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays, indicating its potential to scavenge free radicals and protect cellular components from oxidative damage.

Material Science Applications

Mechanism of Action

The mechanism of action of 1-[5-Hydroxy-2-methyl-1-(4-methylphenyl)-1H-indol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the indole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects on Bioactivity: Hydroxy vs. Sulfonyl/Thioether Groups: The hydroxy group in the target compound may enhance hydrogen bonding and solubility compared to sulfonyl or thioether analogs, which are more electron-withdrawing and often improve metabolic stability .

Biological Activity Trends: Anti-HIV Activity: N-Arylsulfonyl derivatives (e.g., compounds 67 and 68) show potent anti-HIV activity, suggesting that sulfonyl groups enhance interaction with viral targets . Antimalarial Potential: Thioether-linked analogs exhibit nanomolar IC50 values, indicating that C3 modifications are critical for antiparasitic activity .

Synthetic Accessibility :

  • The target compound’s hydroxy group may complicate synthesis due to oxidation sensitivity, whereas sulfonyl analogs (e.g., 8c) are synthesized via straightforward sulfonation reactions .

Research Implications

  • Pharmacokinetic Optimization : The hydroxy group in the target compound could improve water solubility but may require protection during synthesis.
  • Targeted Drug Design: Substitutions at N1 (e.g., 4-methylphenyl vs. sulfonyl) and C3 (e.g., ethanone vs. thioether) allow tuning for specific biological targets (e.g., antiviral vs. antiparasitic applications) .

Biological Activity

1-[5-Hydroxy-2-methyl-1-(4-methylphenyl)-1H-indol-3-yl]ethanone, also known by its CAS number 5165-56-0, is a compound of interest due to its potential biological activities. This indole derivative exhibits a variety of pharmacological properties that make it a candidate for further research in medicinal chemistry.

  • Molecular Formula : C18H17NO2
  • Molecular Weight : 279.33 g/mol
  • Structure : The compound features an indole core substituted with a hydroxyl and methyl group, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity :
    • Studies have shown that indole derivatives can possess significant cytotoxic effects against various cancer cell lines. The presence of the hydroxyl group and the methyl phenyl substitution are critical for enhancing cytotoxicity.
    • For instance, compounds similar to this indole derivative have demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating potent antitumor effects .
  • Antioxidant Properties :
    • The hydroxyl group in the structure is known to confer antioxidant capabilities, which can help in reducing oxidative stress in cells, potentially preventing cancer progression and other diseases associated with oxidative damage .
  • Neuroprotective Effects :
    • Some indole derivatives have been studied for their neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems and reduction of neuroinflammation .

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Anticancer Studies :
    A comparative study on various indole derivatives revealed that those with similar structural motifs to this compound exhibited significant cytotoxicity against breast and lung cancer cells. The study emphasized the importance of substituent groups on the indole ring for enhancing biological activity .
  • Neuroprotective Activity :
    A recent investigation assessed the neuroprotective effects of several indole derivatives, highlighting their ability to inhibit apoptosis in neuronal cells under oxidative stress conditions. The results indicated that compounds with a similar structure could effectively reduce neuronal cell death .

The mechanisms through which this compound exerts its effects may include:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression and promoting apoptosis in cancer cells.
  • Antioxidant Activity : Scavenging free radicals and enhancing cellular antioxidant defenses.

Summary Table of Biological Activities

Activity Type Description Reference
AntitumorSignificant cytotoxicity against various cancer cell lines
AntioxidantReduces oxidative stress and protects against cellular damage
NeuroprotectiveInhibits apoptosis in neuronal cells

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Critical for verifying substitution patterns on the indole ring. The 5-hydroxy group typically appears as a broad singlet (~δ 10–12 ppm) in DMSO-d6, while the acetyl group (ethanone) resonates as a singlet near δ 2.5 ppm for the methyl group and ~δ 200 ppm in 13C NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C19H19NO2 requires m/z 293.1416 for [M+H]+).
  • IR Spectroscopy : Confirms the presence of hydroxyl (~3200–3500 cm⁻¹) and carbonyl (~1680–1700 cm⁻¹) groups .

How can computational methods predict the compound’s interactions with biological targets, such as kinases or viral proteases?

Advanced Research Focus
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model binding affinities. For instance, the acetyl group may form hydrogen bonds with catalytic residues (e.g., in HIV-1 protease), while the 4-methylphenyl group contributes to hydrophobic interactions. Pharmacophore modeling can identify critical features like hydrogen bond acceptors/donors and aromatic rings . Validation via in vitro assays (e.g., IC50 measurements) is essential to resolve discrepancies between computational predictions and experimental data .

What strategies address contradictions in reported biological activity data for this compound?

Advanced Research Focus
Discrepancies in biological activity (e.g., anti-HIV-1 IC50 values) may arise from variations in assay conditions (e.g., cell lines, serum concentration) or compound purity. To resolve these:

  • Reproducibility Checks : Validate results across multiple labs using standardized protocols (e.g., NIH AIDS Reagent Program guidelines).
  • Metabolite Profiling : Use LC-MS to confirm stability under assay conditions, as degradation products may skew results .
  • Structural Analogues : Compare activity of derivatives (e.g., replacing 4-methylphenyl with 4-fluorophenyl) to isolate SAR trends .

How can crystallographic data (e.g., SHELX-refined structures) inform SAR studies?

Q. Advanced Research Focus

  • Caco-2 Permeability Assays : Predict intestinal absorption; log Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability .
  • Microsomal Stability Tests : Incubate with liver microsomes to assess metabolic clearance.
  • hERG Channel Inhibition : Use patch-clamp assays to mitigate cardiotoxicity risks.
  • Rule of Five Compliance : Ensure molecular weight < 500, log P < 5, and ≤10 H-bond acceptors/donors .

How do protection-deprotection strategies impact the synthesis of derivatives with modified substituents?

Basic Research Focus
Protecting the 5-hydroxy group (e.g., with acetyl or TBS) is crucial before introducing substituents at the 1- or 3-positions. For example, Suzuki-Miyaura coupling at the 1-position requires inert conditions (e.g., Pd(PPh3)4, degassed toluene) to preserve the indole core. Post-coupling deprotection with tetra-n-butylammonium fluoride (TBAF) restores the hydroxyl group without side reactions .

What role does the 4-methylphenyl group play in the compound’s pharmacological profile?

Advanced Research Focus
The 4-methylphenyl moiety enhances lipophilicity (log P ~3.5), improving blood-brain barrier penetration. However, excessive hydrophobicity may reduce solubility. Structure-activity relationship (SAR) studies show that replacing the methyl group with polar substituents (e.g., -OMe) decreases CNS activity but improves aqueous solubility for intravenous administration .

How can NMR-based fragment screening optimize lead compounds derived from this scaffold?

Advanced Research Focus
Saturation Transfer Difference (STD) NMR identifies fragments binding to target proteins. For example, fragments competing with the acetyl group’s binding site can be modified to enhance affinity. 19F NMR (using fluorinated analogues) quantifies binding constants (Kd) in real time, enabling rapid SAR optimization .

What are the limitations of current synthetic routes, and how can green chemistry principles be applied?

Advanced Research Focus
Traditional routes often use toxic solvents (e.g., DCM) and stoichiometric reagents (e.g., AlCl3 for Friedel-Crafts acylation). Green alternatives include:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and solvent volume.
  • Biocatalytic Methods : Lipases or oxidoreductases for enantioselective modifications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-Hydroxy-2-methyl-1-(4-methylphenyl)-1H-indol-3-yl]ethanone
Reactant of Route 2
1-[5-Hydroxy-2-methyl-1-(4-methylphenyl)-1H-indol-3-yl]ethanone

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